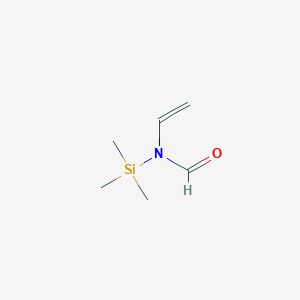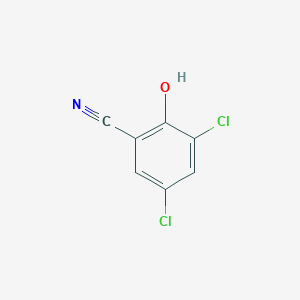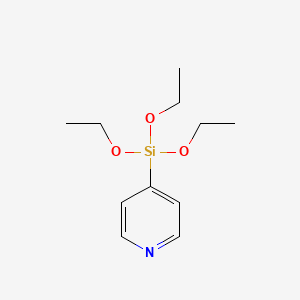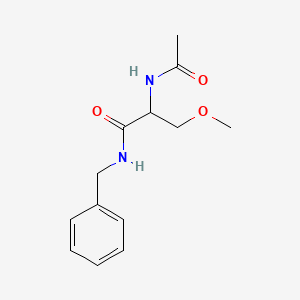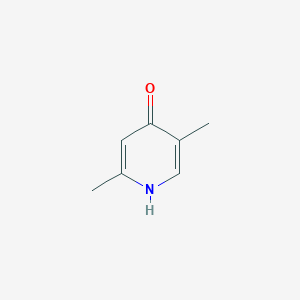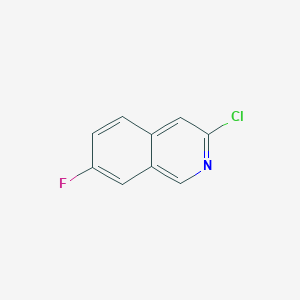
3-Chloro-7-fluoroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-7-fluoroisoquinoline involves several steps. These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 3-Chloro-7-fluoroisoquinoline is C9H5ClFN . The InChI Code is 1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . The molecular weight is 181.6 .Physical And Chemical Properties Analysis
3-Chloro-7-fluoroisoquinoline is a white to yellow solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis via Friedländer Reaction : A method for synthesizing 3-Chloro-7-fluoroisoquinoline and similar compounds using the Friedländer reaction of α-haloketones was explored. This process, involving organosilane-promoted reactions, has been studied for its scope and the influence of various components (Ryabukhin et al., 2011).
Biological and Pharmacological Applications
- Antiplasmodial Activity : Research into the structure-activity relationships of aminoquinolines revealed the activity of 7-substituted 4-aminoquinolines, including those with 7-fluoro and 7-chloro substitutions, against both chloroquine-susceptible and -resistant Plasmodium falciparum, a malaria-causing parasite (De et al., 1998).
- Antioxidant and Prooxidant Effects : Studies on the relationship between the structure of 4-hydroxyquinoline and its antioxidant effects against free-radical-initiated peroxidation highlighted the roles of 7-fluoro-4-hydroxyquinoline (FQ) and its chloro counterpart (Liu et al., 2002).
- Cancer Treatment : The replacement of nitro toxicophores in topoisomerase I poisons with fluorine and chlorine, including in indenoisoquinolines, was found to maintain antiproliferative effects on cancer cells while potentially minimizing safety risks (Beck et al., 2015).
Interaction with Biological Molecules
- Interaction with Human Serum Albumin : Fluorine-substituted dihydroquinazoline derivatives have been studied for their interactions with human serum albumin (HSA), revealing insights into binding mechanisms and potential pharmacological applications (Wang et al., 2016).
Synthesis of Derivatives and Related Compounds
- Synthesis of 8-Nitrofluoroquinolone Derivatives : Research into new 8-nitrofluoroquinolone models and their antibacterial properties illustrated the potential of these compounds against various bacterial strains, highlighting the importance of the fluorine and chlorine substituents (Al-Hiari et al., 2007).
- Fluorinated Quinolinone Derivatives for Cancer Treatment : The design and synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines showed potent cytotoxic activities in cancer treatments, demonstrating the significant role of fluorine and chlorine in enhancing the efficacy of these compounds (Elsayed et al., 2017).
Safety And Hazards
The safety information for 3-Chloro-7-fluoroisoquinoline includes several hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P280;P301+P312;P302+P352;P305+P351+P338 . It’s recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Orientations Futures
Fluorinated isoquinolines, such as 3-Chloro-7-fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications in pharmaceuticals and materials . The future directions in this field may involve the development of more efficient synthetic methodologies for fluorinated isoquinolines and the exploration of their novel applications .
Propriétés
IUPAC Name |
3-chloro-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRWTHVHZAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607930 | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-fluoroisoquinoline | |
CAS RN |
82117-26-8 | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82117-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



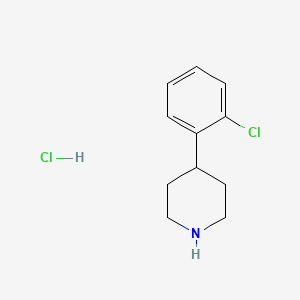
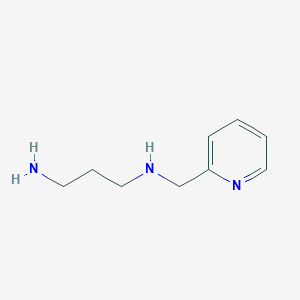
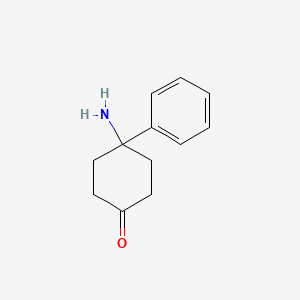
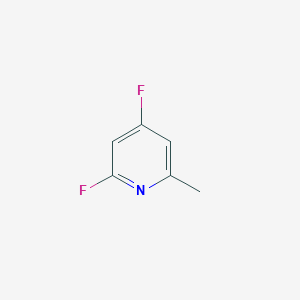
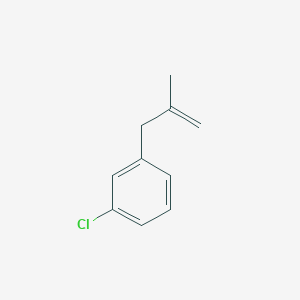
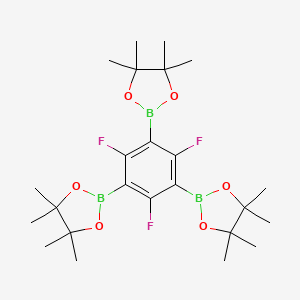
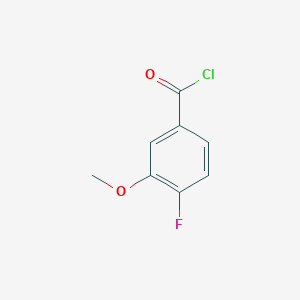
![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
